(6-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)methyl cyclohexylcarbamate
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Overview
Description
[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzoxazole ring substituted with a chloro group and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.
Chlorination: The benzoxazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carbamate Formation: The final step involves the reaction of the chlorinated benzoxazole with cyclohexyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain chloro-substituted aromatic rings and are used in the production of dyes and herbicides.
Benzoxazole Derivatives: Other benzoxazole derivatives may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of [6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE
Properties
Molecular Formula |
C15H17ClN2O4 |
---|---|
Molecular Weight |
324.76 g/mol |
IUPAC Name |
(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H17ClN2O4/c16-10-6-7-12-13(8-10)22-15(20)18(12)9-21-14(19)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,19) |
InChI Key |
BTHSZQJLDIMEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCN2C3=C(C=C(C=C3)Cl)OC2=O |
Origin of Product |
United States |
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